Technical Documentation Center

(2S)-2-methyl-1-(oxan-4-yl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-methyl-1-(oxan-4-yl)piperazine

Core Science & Biosynthesis

Foundational

A Technical Guide to (2S)-2-methyl-1-(oxan-4-yl)piperazine: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of (2S)-2-methyl-1-(oxan-4-yl)piperazine, a chiral heterocyclic compound with significant po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2S)-2-methyl-1-(oxan-4-yl)piperazine, a chiral heterocyclic compound with significant potential in medicinal chemistry. As a novel, non-commercial entity, this document outlines its identification, a representative safety and handling profile based on analogous structures, plausible synthetic routes, and its prospective applications in drug development.

Compound Identification and Physicochemical Properties

As of the latest literature review, a specific CAS number has not been assigned to (2S)-2-methyl-1-(oxan-4-yl)piperazine, indicating its status as a novel chemical entity. For research and documentation purposes, it is crucial to reference the CAS numbers of its constituent building blocks:

ComponentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2S)-2-Methylpiperazine109-07-9[1][2][3][4]C₅H₁₂N₂100.16[1]
1-(Oxan-4-ylmethyl)piperazine (Analogue)787518-60-9[5]C₁₀H₂₀N₂O184.28[6]
1-(Oxan-4-yl)piperazine dihydrochloride (Analogue)790223-65-3[7]C₉H₂₀Cl₂N₂O243.17

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and target engagement.[8][9][10] The inclusion of a chiral center at the 2-position and an oxane substituent introduces specific steric and electronic features that can be exploited for selective interactions with biological targets.

Representative Safety and Handling Profile

A formal Safety Data Sheet (SDS) for (2S)-2-methyl-1-(oxan-4-yl)piperazine is not available. The following safety profile is a composite based on the known hazards of its structural analogues, primarily 2-methylpiperazine and N-substituted piperazines.[11][12][13][14][15][16][17][18][19][20][21][22]

2.1. Hazard Identification

Based on analogous compounds, (2S)-2-methyl-1-(oxan-4-yl)piperazine is anticipated to be classified as:

  • Flammable Solid/Liquid: Piperazine derivatives can be flammable.[1][11][13][15][16][17][20]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13][15][16][19][20]

  • Serious Eye Damage/Irritation: Risk of serious damage to eyes.[11][13][15][16][19][20]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][13][15][19]

  • Respiratory/Skin Sensitization: May cause sensitization by inhalation or skin contact.[11][19]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Precautionary AreaRecommended Actions
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14][16][21]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[13][15][16][21] For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1][17]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12][14]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14] Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14] Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14] Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]

2.3. Emergency Procedures

In case of a spill, evacuate the area and ensure adequate ventilation.[11][16] Wear appropriate PPE.[11][16] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]

Synthesis and Characterization

The synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine can be approached through several established methods for the N-alkylation of piperazines.[23][24] A plausible and efficient synthetic strategy involves the reductive amination of (2S)-2-methylpiperazine with oxan-4-one.

3.1. Proposed Synthetic Workflow

cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 (2S)-2-Methylpiperazine process1 Reductive Amination reactant1->process1 reactant2 Oxan-4-one reactant2->process1 product (2S)-2-methyl-1-(oxan-4-yl)piperazine process1->product

Caption: Proposed synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine via reductive amination.

3.2. Detailed Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of (2S)-2-methylpiperazine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added oxan-4-one (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired (2S)-2-methyl-1-(oxan-4-yl)piperazine.

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a cornerstone in the design of a wide range of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer.[8][9][10][25] The unique structural features of (2S)-2-methyl-1-(oxan-4-yl)piperazine make it a promising building block for the synthesis of novel drug candidates.

4.1. Rationale for Use in Drug Design

  • Modulation of Physicochemical Properties: The piperazine ring can improve aqueous solubility and oral bioavailability.

  • Target Interaction: The two nitrogen atoms can act as hydrogen bond acceptors, and the overall conformation of the ring can be optimized for binding to specific protein targets.

  • Stereochemical Control: The (2S)-methyl group provides a chiral handle for stereospecific interactions, which can lead to improved potency and reduced off-target effects.

  • Vector for Further Functionalization: The secondary amine of the piperazine ring allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

4.2. Potential Therapeutic Areas

Derivatives of (2S)-2-methyl-1-(oxan-4-yl)piperazine could be investigated for a range of pharmacological activities, including but not limited to:

  • Antipsychotics and Antidepressants: Many drugs in this class contain a piperazine moiety.[8][10]

  • Anticancer Agents: Piperazine derivatives have shown promise as kinase inhibitors and other anticancer therapies.[9]

  • Antimicrobial Agents: The piperazine scaffold is found in several antibacterial and antifungal compounds.[10][25]

4.3. Workflow for a Drug Discovery Program

start Synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine Scaffold step1 Library Synthesis via Derivatization start->step1 step2 High-Throughput Screening (HTS) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 product Preclinical Candidate step4->product

Caption: A logical workflow for utilizing the scaffold in drug discovery.

Conclusion

(2S)-2-methyl-1-(oxan-4-yl)piperazine represents a valuable, albeit novel, building block for medicinal chemistry and drug discovery. While a dedicated CAS number and SDS are not yet available, a comprehensive understanding of its synthesis and a representative safety profile can be established through the analysis of its structural components and related compounds. Its unique combination of a chiral piperazine core and an oxane moiety offers significant opportunities for the development of new therapeutic agents with improved pharmacological profiles. Researchers are encouraged to explore the synthesis and derivatization of this promising scaffold to unlock its full potential in the quest for novel medicines.

References

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available at: [Link]

  • ResearchGate. Assembly of 2-substituted piperazines 1 (a) and fused piperazine... Available at: [Link]

  • Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]

  • Antibodies-Online. 2-Methylpiperazine. Available at: [Link]

  • The Good Scents Company. 2-Methylpiperazine. Available at: [Link]

  • Bentham Science. Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Available at: [Link]

  • PubMed. Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Available at: [Link]

  • NextSDS. 1-[(oxan-4-yl)methyl]piperazine — Chemical Substance Information. Available at: [Link]

  • Bond Chemicals Ltd. N-Methylpiperazine Safety Data Sheet. Available at: [Link]

  • Pharmaffiliates. 2-Methylpiperazine. Available at: [Link]

  • ACS Publications. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]

  • Google Patents. Preparation of n-substituted piperazines.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methylpiperazine, 98%. Available at: [Link]

  • Anmol Chemicals. N-Methylpiperazine SDS of Manufacturers. Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • Wikipedia. Substituted piperazine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • SD Fine-Chem Limited. N-METHYLPIPERAZINE GHS Safety Data Sheet. Available at: [Link]

  • MOLBASE. 1-(oxan-4-yl)piperazine,dihydrochloride. Available at: [Link]

  • PubMed Central. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Available at: [Link]

  • ACS Publications. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Available at: [Link]

  • Loba Chemie. N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic. Available at: [Link]

  • ResearchGate. Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]

Sources

Exploratory

Toxicity and In Vitro Safety Profiling of (2S)-2-methyl-1-(oxan-4-yl)piperazine: A Mechanistic Guide

Executive Summary In modern drug discovery, chiral piperazine derivatives are ubiquitous pharmacophores utilized to modulate physicochemical properties, improve solubility, and direct vector geometry. (2S)-2-methyl-1-(ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral piperazine derivatives are ubiquitous pharmacophores utilized to modulate physicochemical properties, improve solubility, and direct vector geometry. (2S)-2-methyl-1-(oxan-4-yl)piperazine is a highly specialized building block that merges a basic piperazine core with a lipophilic oxan-4-yl (tetrahydropyran-4-yl) moiety and a sterically defining chiral methyl group. While structurally advantageous for target engagement, this specific motif introduces predictable toxicological liabilities—namely cardiotoxicity (hERG inhibition), drug-induced phospholipidosis (PLD), and CYP450-mediated reactive metabolite formation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard assay checklists. Here, we dissect the causality behind these structural liabilities and provide a tiered, self-validating in vitro safety profiling workflow designed to definitively assess the safety of compounds incorporating this fragment.

Structural Risk Assessment: Causality & Rationale

To design an effective safety profiling strategy, we must first deconstruct the molecule into its toxicological vectors. The liabilities of (2S)-2-methyl-1-(oxan-4-yl)piperazine are directly tied to its localized physical chemistry:

  • The Basic Piperazine Core (hERG & PLD Liability): The secondary amine at the N4 position typically exhibits a pKa of 8.5–9.5, meaning it is predominantly protonated at physiological pH (7.4). This cationic state is the primary driver for off-target binding to the hERG potassium channel, where the protonated nitrogen interacts with Tyr652 and Phe656 residues in the channel's central cavity [1]. Furthermore, basic amines drive lysosomal trapping, a prerequisite for phospholipidosis.

  • The Oxan-4-yl Ring (Metabolic Soft Spot): While the tetrahydropyran (THP) ring improves aqueous solubility compared to a standard cycloalkane, the ethereal oxygen introduces a vulnerability to CYP450-mediated α-oxidation. This biotransformation yields an unstable hemiacetal intermediate that can undergo spontaneous ring-opening, potentially leading to reactive aldehyde species [2].

  • The (2S)-2-Methyl Substitution (Steric & Electronic Tuning): The chiral methyl group adjacent to N1 provides critical steric hindrance. In medicinal chemistry, this is a deliberate strategy to restrict conformational flexibility and subtly lower the basicity (pKa) of the piperazine ring, which can successfully attenuate hERG binding affinity and improve metabolic stability compared to unsubstituted analogs [3].

SafetyProfile cluster_tier1 Tier 1: Cardiotoxicity cluster_tier2 Tier 2: Cellular Toxicity cluster_tier3 Tier 3: Metabolism Compound (2S)-2-methyl-1-(oxan-4-yl)piperazine hERG hERG Patch-Clamp (Automated) Compound->hERG PLD Phospholipidosis (PLD) HCS Assay Compound->PLD Cyto Cytotoxicity (HepG2 / HEK293) Compound->Cyto HLM HLM Stability & CYP Profiling Compound->HLM Decision Go/No-Go Decision hERG->Decision PLD->Decision Cyto->Decision GSH Reactive Metabolite (GSH Trapping) HLM->GSH GSH->Decision

Fig 1. Hierarchical in vitro safety profiling workflow for piperazine derivatives.

Tier 1: Electrophysiology & Cardiotoxicity (hERG)

Mechanistic Rationale

The primary safety hurdle for any molecule containing a basic piperazine is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which prolongs the QT interval and can induce fatal arrhythmias (Torsades de Pointes). The automated patch-clamp assay is the gold standard for quantifying this risk.

Self-Validating Protocol: Automated Patch-Clamp (GLP-Aligned)

To ensure data integrity, this protocol utilizes an internal self-validating system where acceptance criteria must be met on a per-well basis before data is included in the IC50 calculation.

  • Cell Preparation: Harvest CHO cells stably expressing the Kv11.1 (hERG) channel. Resuspend in extracellular recording solution and dispense into a 384-well planar patch-clamp plate (e.g., SyncroPatch 384PE).

  • Seal Formation (Validation Step 1): Apply negative pressure to establish a high-resistance gigaseal. Acceptance Criterion: Only wells achieving a seal resistance > 500 MΩ are advanced.

  • Whole-Cell Configuration: Apply a brief voltage zap to rupture the membrane. Acceptance Criterion: Initial peak tail current must be > 200 pA.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Apply the test compound in a cumulative concentration-response format (0.1 μM to 30 μM).

  • Control Validation (Validation Step 2): Include Astemizole (100 nM) as a positive control. Acceptance Criterion: Astemizole must produce >80% inhibition of the tail current.

  • Data Analysis: Calculate the IC50 based on the fractional reduction of the peak tail current relative to the vehicle (0.1% DMSO) control.

Tier 2: Lysosomal Trapping & Phospholipidosis (PLD)

Mechanistic Rationale

Molecules combining a basic amine with lipophilic domains (like the oxanyl ring) are classified as Cationic Amphiphilic Drugs (CADs). At physiological pH, they cross cell membranes freely. However, upon entering the acidic environment of the lysosome (pH 4.5), the piperazine nitrogen becomes heavily protonated. The molecule is trapped, where it directly binds to and inhibits Lysosomal Phospholipase A2 (PLA2G15), halting lipid processing and causing toxic lamellar body accumulation [4].

PLD_Mechanism CAD Cationic Amphiphilic Drug (Basic Piperazine) Endo Endosomal Uptake (pH 6.0) CAD->Endo Lyso Lysosomal Trapping (Protonation at pH 4.5) Endo->Lyso Inhib Inhibition of PLA2G15 (Lysosomal Phospholipase A2) Lyso->Inhib Direct Binding Accum Phospholipid Accumulation (Lamellar Bodies) Inhib->Accum Blocked Lipid Processing

Fig 2. Mechanism of drug-induced phospholipidosis via lysosomal trapping of basic amines.

Self-Validating Protocol: High-Content Screening (HCS) for PLD
  • Cell Seeding: Seed HepG2 cells in a 384-well optical bottom plate at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Co-Incubation: Treat cells with the test compound (dose-response: 1 μM to 50 μM) and 1 μM of NBD-PE (a fluorescent phospholipid analog) for 48 hours.

  • Control Validation (Validation Step 1): Include Amiodarone (10 μM) as a positive control and Acetaminophen (50 μM) as a negative control.

  • Staining: Wash cells with PBS and stain nuclei with Hoechst 33342 (1 μg/mL) for 15 minutes to establish cell viability and define cellular boundaries.

  • Image Acquisition: Image plates using an automated confocal high-content imager (e.g., CellInsight CX7).

  • Quantification: Use image analysis software to quantify the total area of intracellular NBD-PE fluorescent vesicles per viable cell. Acceptance Criterion: Amiodarone must show a >3-fold increase in vesicle area compared to the vehicle control.

Tier 3: Metabolic Stability & Reactive Metabolites

Mechanistic Rationale

The oxan-4-yl group is highly susceptible to oxidative metabolism. CYP-mediated oxidation adjacent to the ether oxygen can trigger ring-opening events, potentially generating reactive electrophiles that covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI). We must assess intrinsic clearance (CL_int) and trap reactive intermediates using Glutathione (GSH).

Self-Validating Protocol: Microsomal Stability & GSH Trapping
  • Incubation Setup: Prepare a reaction mixture containing 1 μM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: At 0, 15, 30, and 60 minutes, transfer 50 μL aliquots into 150 μL of cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Control Validation (Validation Step 1): Run Verapamil concurrently as a high-clearance positive control. Acceptance Criterion: Verapamil must yield a CL_int > 40 μL/min/mg.

  • Analysis: Centrifuge at 15,000g for 10 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry).

  • Data Processing: Calculate CL_int from the log-linear depletion of the parent compound. Concurrently, perform a neutral loss scan for 129 Da (characteristic of GSH adducts) to flag reactive metabolite formation.

Data Synthesis & Go/No-Go Criteria

To translate these assays into actionable drug development decisions, quantitative data must be evaluated against strict thresholds. The table below outlines the predictive safety criteria for advancing molecules containing the (2S)-2-methyl-1-(oxan-4-yl)piperazine motif.

Table 1: Predictive In Vitro Safety Thresholds for Piperazine Derivatives

Assay / EndpointTarget MetricHigh Risk (No-Go)Moderate Risk (Flag)Low Risk (Optimal)
hERG Patch-Clamp IC50 (μM)< 1 μM1 - 10 μM> 10 μM
Phospholipidosis (HCS) Min. Efficacious Conc. (MEC)< 5 μM5 - 20 μM> 20 μM
HLM Stability CL_int (μL/min/mg)> 5020 - 50< 20
Cytotoxicity (HepG2) CC50 (μM)< 10 μM10 - 50 μM> 50 μM
Reactive Metabolites GSH Adduct FormationAbundantTraceNone Detected

Note: If a compound falls into the "Moderate Risk" category for hERG, further structural tuning (such as increasing the steric bulk around the piperazine nitrogen or introducing electron-withdrawing fluorines to lower the pKa) is required.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Effective Application of Metabolite Profiling in Drug Design and Discovery. Journal of Medicinal Chemistry. Available at:[Link]

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. Journal of Medicinal Chemistry. Available at:[Link]

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Journal of Lipid Research. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Route and Protocol for (2S)-2-methyl-1-(oxan-4-yl)piperazine

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scientific Rationale The synthesis of highly substituted, chiral piperazines is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Rationale

The synthesis of highly substituted, chiral piperazines is a cornerstone of modern medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors. The target molecule, (2S)-2-methyl-1-(oxan-4-yl)piperazine (also referred to as 1-(tetrahydro-2H-pyran-4-yl)-2-methylpiperazine), presents a specific regioselective challenge: the direct alkylation of (2S)-2-methylpiperazine at the N1 position (adjacent to the methyl group) is severely sterically hindered, often leading to poor yields, sluggish reaction times, or unwanted over-alkylation at the unhindered N4 position.

The Strategic Solution: "Reverse-Numbering" via Orthogonal Protection To bypass this steric penalty, this protocol employs a highly efficient "reverse-numbering" strategy. By starting with tert-butyl (3S)-3-methylpiperazine-1-carboxylate (where the N1 position is protected by a Boc group), we force the reductive amination to occur at the unhindered N4 position.

Following the successful coupling with tetrahydro-4H-pyran-4-one, the N1-Boc group is cleaved. Because IUPAC nomenclature dictates that the substituted nitrogen receives the lowest possible locant, the former N4 position becomes N1, and the former C3 position becomes C2. The relative spatial arrangement of the functional groups remains unchanged, effectively converting the (3S)-intermediate into the desired (2S)-product without any risk of epimerization.

Retrosynthesis Target (2S)-2-methyl-1- (oxan-4-yl)piperazine (Target) Intermediate tert-butyl (3S)-3-methyl-4- (oxan-4-yl)piperazine-1-carboxylate (Protected Intermediate) Target->Intermediate Boc Deprotection (Renumbering N4->N1) SM1 tert-butyl (3S)-3-methyl piperazine-1-carboxylate (Amine SM) Intermediate->SM1 Reductive Amination SM2 tetrahydro-4H-pyran-4-one (Ketone SM) Intermediate->SM2 Reductive Amination

Retrosynthetic strategy highlighting the "reverse-numbering" approach via orthogonal protection.

Reaction Workflow & Mechanistic Insights

Step 1: Reductive Amination

The coupling of the secondary amine with tetrahydro-4H-pyran-4-one is achieved via reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by , STAB is the premier reagent for this transformation. It is milder than sodium cyanoborohydride, avoids the generation of highly toxic cyanide byproducts, and is highly selective for imines over ketones. Because ketones are less electrophilic than aldehydes, acetic acid (1.0 eq) is added as a catalyst to accelerate the formation of the intermediate iminium ion prior to hydride delivery.

Step 2: Boc Deprotection & Salt Isolation

The tert-butoxycarbonyl (Boc) group is cleaved under strongly acidic conditions. While Trifluoroacetic acid (TFA) is commonly used, this protocol utilizes 4M HCl in dioxane , as recommended in standard protective group literature like . Causality: The final deprotected piperazine is extremely hydrophilic and highly water-soluble. Attempting to isolate the free base via aqueous extraction often results in catastrophic product loss. By using anhydrous HCl in dioxane, the product precipitates cleanly as a highly pure, stable dihydrochloride salt, completely bypassing aqueous workup.

Workflow Step1 1. Imine Formation Mix SM & Ketone in DCE Add AcOH (1.0 eq) Step2 2. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) Stir at RT (12-16 h) Step1->Step2 Step3 3. Workup & Purification Quench with NaHCO3 (aq) Extract (DCM) & Column (SiO2) Step2->Step3 Step4 4. Boc Deprotection Dissolve in DCM/MeOH Add 4M HCl in Dioxane (10 eq) Step3->Step4 Step5 5. Final Isolation Stir 2 h at RT Precipitate, Filter & Dry (HCl Salt) Step4->Step5

Step-by-step experimental workflow from reductive amination to final salt isolation.

Quantitative Data & Stoichiometry

Table 1: Reductive Amination Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
tert-butyl (3S)-3-methylpiperazine-1-carboxylate200.281.02.00 gStarting Material
Tetrahydro-4H-pyran-4-one100.121.21.20 g (1.11 mL)Ketone Electrophile
Acetic Acid (Glacial)60.051.00.60 g (0.57 mL)Acid Catalyst
Sodium Triacetoxyborohydride (STAB)211.941.53.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96-40 mLSolvent
Table 2: Boc Deprotection Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for ~8 mmol scale)Role
Protected Intermediate284.401.02.27 gIntermediate
4M HCl in Dioxane36.4610.020.0 mLAcid / Deprotecting Agent
Dichloromethane (DCM)84.93-15 mLCo-solvent

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl (3S)-3-methyl-4-(oxan-4-yl)piperazine-1-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (N₂ or Argon).

  • Imine Formation: Dissolve tert-butyl (3S)-3-methylpiperazine-1-carboxylate (2.00 g, 10.0 mmol) and tetrahydro-4H-pyran-4-one (1.20 g, 12.0 mmol) in anhydrous 1,2-Dichloroethane (40 mL). Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation.

  • Reduction: Cool the reaction mixture slightly using a water bath (STAB addition can be mildly exothermic). Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three distinct portions over 15 minutes.

  • Reaction: Remove the water bath and allow the opaque, milky suspension to stir at room temperature for 12–16 hours under an inert atmosphere.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous effervescence (H₂ gas) will occur. Stir for 15 minutes until the bubbling ceases and the layers clarify.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0% to 5% Methanol in DCM) to afford the protected intermediate as a pale yellow oil. (Expected Yield: 80-88%).

Protocol B: Synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine dihydrochloride
  • Preparation: In a 50 mL round-bottom flask, dissolve the purified intermediate from Protocol A (assume 2.27 g, 8.0 mmol) in anhydrous DCM (15 mL).

  • Deprotection: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in dioxane (20.0 mL, 80.0 mmol) via syringe.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Over time, a white precipitate will begin to form as the dihydrochloride salt is generated and becomes insoluble in the DCM/dioxane mixture.

  • Isolation: Monitor the reaction via TLC or LC-MS. Once complete, add cold diethyl ether (20 mL) to fully precipitate the salt.

  • Filtration: Filter the resulting suspension through a sintered glass funnel (medium porosity). Wash the white filter cake generously with cold diethyl ether (2 × 15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield (2S)-2-methyl-1-(oxan-4-yl)piperazine dihydrochloride as a highly pure, hygroscopic white powder. (Expected Yield: >90%).

Troubleshooting & Optimization

  • Incomplete Reductive Amination:

    • Causality: Ketones are significantly less electrophilic than aldehydes. If LC-MS shows unreacted starting material after 16 hours, the imine formation step was likely incomplete.

    • Solution: Do not simply add more STAB. Instead, add 3Å molecular sieves to the initial mixture and extend the pre-stirring time (Step A2) to 3 hours before adding the hydride source.

  • Product Loss During Free-Basing (If Required):

    • Causality: The deprotected (2S)-2-methyl-1-(oxan-4-yl)piperazine is a highly polar, low-molecular-weight diamine. Standard aqueous extractions will leave the majority of the product in the water layer.

    • Solution: If the free base is strictly required for downstream coupling, do not use aqueous extraction. Instead, dissolve the dihydrochloride salt in minimal methanol and pass it through a basic ion-exchange resin cartridge (e.g., Strata-X-C or Amberlyst A26 OH form), eluting with 2M NH₃ in Methanol.

  • Epimerization Risk:

    • Causality: While the (2S) stereocenter is generally stable under these reductive and acidic conditions, exposure to strong aqueous bases (e.g., boiling NaOH) during aggressive workups can trigger epimerization. Maintain mild conditions and rely on the HCl salt isolation to preserve enantiomeric purity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]

Application

Application Note &amp; Protocol: Incorporation of (2S)-2-methyl-1-(oxan-4-yl)piperazine in PROTAC Linker Design

Executive Summary: The Paradigm Shift to Rigid, Chiral Linkers In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has moved beyond viewing the linker as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to Rigid, Chiral Linkers

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has moved beyond viewing the linker as a mere passive tether. Historically, flexible polyethylene glycol (PEG) or aliphatic chains were used to bridge the Protein of Interest (POI) ligand and the E3 ligase recruiter[1]. However, these flexible linkers often incur a massive entropic penalty during the formation of the POI-PROTAC-E3 ternary complex and frequently violate Lipinski’s rules, resulting in poor drug metabolism and pharmacokinetic (DMPK) profiles[1].

To overcome these limitations, rational degrader design now incorporates semi-rigid, functionalized heterocyclic motifs[2]. Among these, (2S)-2-methyl-1-(oxan-4-yl)piperazine has emerged as a highly specialized chiral building block[3]. By integrating a basic piperazine core, a bulky tetrahydropyran (oxan-4-yl) ring, and a chiral methyl group, this motif simultaneously tunes the pKa, restricts conformational freedom, and precisely vectors the spatial trajectory of the PROTAC warhead[].

This application note provides a deep-dive mechanistic rationale and self-validating experimental protocols for incorporating this advanced chiral linker into your PROTAC discovery pipeline.

Mechanistic Insights: Causality in Linker Chemistry

The selection of (2S)-2-methyl-1-(oxan-4-yl)piperazine is driven by three distinct physicochemical advantages:

A. Conformational Pre-organization via Chirality

The (2S)-methyl group introduces critical steric hindrance adjacent to the functionalizable nitrogen. When coupled via an amide or amine bond, this chiral center restricts the rotational freedom of the adjacent segments[5]. By locking the linker into a preferred conformation, the PROTAC is "pre-organized." This drastically reduces the entropic penalty required to fold the molecule into the catalytically active ternary complex geometry, often translating to sub-nanomolar degradation concentrations (DC50)[5].

B. pKa Tuning and Endosomal Escape

Piperazine provides a semi-rigid, basic loop capable of being protonated in the acidic environment of the endosome[]. This protonation enhances aqueous solubility and promotes membrane translocation without relying on the "floppy entropy" of extended PEG chains[]. However, the exact pKa of the piperazine ring is highly sensitive to neighboring groups[6]. The oxan-4-yl group modulates this basicity, ensuring the molecule remains neutral enough for passive membrane permeability while retaining solubility[7].

C. Metabolic Stability and Steric Shielding

Unsubstituted piperazines are susceptible to oxidative metabolism and N-dealkylation in vivo. The bulky oxan-4-yl (tetrahydropyran) ring acts as a steric shield, protecting the piperazine nitrogen from metabolic enzymes[8]. Furthermore, the oxygen atom within the oxane ring maintains hydrophilicity, preventing the excessive lipophilicity that would otherwise occur if a simple cyclohexane ring were used[8].

G POI Target Protein (POI) Ternary Stable Ternary Complex (Low Entropic Penalty) POI->Ternary PROTAC Chiral PROTAC (Rigid Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Fig 1: Ternary complex assembly and ubiquitin-proteasome degradation pathway facilitated by rigid PROTAC linkers.

Comparative Physicochemical Properties

The following table summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from traditional flexible linkers to advanced chiral piperazine motifs.

Linker MotifRotatable BondsConformational RigidityEntropic Penalty (Ternary)Aqueous Solubility / pKaMetabolic Stability
PEG4 Chain High (>12)Low (Highly flexible)HighHigh (Neutral)Moderate (Oxidative cleavage)
Unsubstituted Piperazine ModerateMedium (Semi-rigid)ModerateHigh (Basic, easily protonated)Low (Prone to N-dealkylation)
(2S)-2-methyl-1-(oxan-4-yl)piperazine LowHigh (Chirally locked)Low (Pre-organized)Tuned (Buffered by oxane oxygen)High (Sterically shielded)

Experimental Protocols: Synthesis & Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific causality for reagent choices and mandatory control steps to verify the structural integrity of the synthesized PROTAC.

W Syn 1. Linker Conjugation (Amidation/Alkylation) Pur 2. HPLC Purification & Chiral Verification Syn->Pur Bio 3. TR-FRET Assay (Ternary Complex Kinetics) Pur->Bio Cell 4. Cellular Degradation (Western Blot/HiBiT) Bio->Cell PK 5. DMPK & In Vivo Validation Cell->PK

Fig 2: Step-by-step experimental workflow for synthesizing and validating chiral PROTAC degraders.

Protocol 1: Synthetic Conjugation of the Chiral Linker (Amidation)

Causality: The secondary amine of (2S)-2-methyl-1-(oxan-4-yl)piperazine is highly sterically hindered by the adjacent methyl group. Standard coupling reagents like EDC/NHS will result in poor yields. HATU is required to efficiently activate the carboxylic acid for coupling with this hindered nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the E3-ligand-carboxylic acid precursor in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Coupling Reagent: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Slowly add 1.1 eq of (2S)-2-methyl-1-(oxan-4-yl)piperazine. Stir the reaction mixture at 40°C for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation (Critical): Purify the crude product via preparative HPLC. Perform Chiral HPLC analysis to ensure that the basic conditions (DIPEA) did not induce racemization at the 2S stereocenter. Loss of chirality will destroy the pre-organized exit vector.

Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)

Causality: Traditional ELISA assays require wash steps that can disrupt transient ternary complexes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, wash-free assay that measures real-time proximity between the POI and E3 ligase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Note: Tween-20 and BSA are critical to prevent the highly hydrophobic PROTAC from adhering to the microplate walls.

  • Protein Incubation: In a 384-well plate, combine 10 nM of His-tagged POI and 10 nM of GST-tagged E3 ligase (e.g., VHL or CRBN).

  • PROTAC Titration: Add a concentration gradient of the synthesized PROTAC (1 pM to 10 µM).

  • Fluorophore Addition: Add Terbium-coupled anti-His antibody (Donor) and AlexaFluor 647-coupled anti-GST antibody (Acceptor) at 2 nM final concentration. Incubate in the dark for 2 hours at room temperature.

  • Validation (Self-Validating Control): Run a parallel assay using a PROTAC synthesized with the (2R)-epimer of the linker. If the ternary complex geometry relies on the specific chiral pre-organization of the (2S)-linker, the (2R)-epimer will exhibit a significantly lower FRET signal (higher Kd). Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

Protocol 3: Cellular Degradation & Permeability Assay (Target Engagement)

Causality: To prove that the loss of target protein is due to genuine PROTAC-mediated degradation and not off-target cytotoxicity or transcriptional downregulation, the assay must include specific mechanistic inhibitors.

Step-by-Step Methodology:

  • Cell Plating: Seed the target cell line (e.g., HeLa, HCT116) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment (Validation Step): Pre-treat a subset of control wells with 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition. Causality: This proves the degradation is strictly ubiquitin-proteasome system (UPS) dependent.

  • PROTAC Treatment: Treat the cells with the (2S)-chiral PROTAC at varying concentrations (1 nM to 1 µM) for 6–24 hours.

  • Lysis & Detection: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Quantify the remaining POI levels via Western Blot (normalized to GAPDH/Actin) or via a HiBiT luminescence assay if using endogenously tagged cell lines. Calculate the DC50 and Dmax.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (2022).9

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature Communications / PMC (2024). 5

  • Overview of PROTAC Linkers. ChemPep. 1

  • Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.

  • Linkers in PROTACs. Precise PEG LLC. 8

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (2020). 2

  • (2S)-2-methyl-1-(oxan-4-yl)piperazine | Chiral Building Block. Benchchem. 3

Sources

Method

Application Note: Chromatographic Purification and Enantiomeric Profiling of (2S)-2-methyl-1-(oxan-4-yl)piperazine

Introduction & Chemical Context (2S)-2-methyl-1-(oxan-4-yl)piperazine is a critical chiral building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2S)-2-methyl-1-(oxan-4-yl)piperazine is a critical chiral building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands[1]. Typically synthesized via the reductive amination of (2S)-2-methylpiperazine with tetrahydro-4H-pyran-4-one, the crude intermediate presents a complex matrix of unreacted starting materials, over-alkylated byproducts, and potential (2R)-enantiomeric impurities.

The chromatographic purification and analysis of this intermediate is notoriously challenging due to three intrinsic molecular properties:

  • High Basicity (pKa ~9.5): The secondary amine at the C4 position interacts strongly with acidic silanol groups on standard silica, leading to severe peak tailing and irreversible adsorption.

  • Lack of a Strong Chromophore: The absence of a conjugated π -system results in poor UV absorbance, rendering standard UV-Vis detection ineffective for trace impurity profiling without derivatization[2].

  • Chiral Lability: The stereocenter at the C2 position requires stringent enantioselective resolution to ensure >99% enantiomeric excess (%ee) for downstream API synthesis[3].

Strategic Purification Workflow

To address these challenges, we have developed a comprehensive, self-validating chromatographic workflow. This strategy employs amine-functionalized silica for bulk preparative isolation, pre-column chemical derivatization for achiral chemical purity analysis, and immobilized polysaccharide chiral stationary phases (CSPs) for enantiomeric profiling.

Workflow A Crude (2S)-2-methyl-1-(oxan-4-yl)piperazine B Preparative Flash Chromatography (Amine-functionalized Silica) A->B Bulk Isolation C Pre-column Derivatization (NBD-Cl for UV Detection) B->C Aliquot for Purity E Chiral HPLC / SFC (Enantiomeric Excess %ee) B->E Chiral Assay D Achiral RP-HPLC (Impurity Profiling) C->D Chemical Assay F Purified API Intermediate (>99% Purity, >99% ee) D->F Validated E->F Validated

Fig 1. Comprehensive purification and analytical validation workflow for the piperazine intermediate.

Preparative Flash Chromatography: Bulk Isolation

Causality & Rationale: Standard bare silica gel (SiO₂) possesses weakly acidic surface silanols (pKa ~4.5) that ionically bind to the basic piperazine nitrogen, causing severe streaking. To circumvent this, we utilize amine-functionalized silica (KP-NH). The covalently bonded propyl-amine ligands shield the underlying silanols and provide a slightly basic surface environment, allowing the piperazine derivative to elute as a sharp, symmetrical band without the need for mobile phase modifiers like triethylamine (TEA), which are difficult to remove in vacuo.

Protocol 1: Preparative Flash Isolation
  • Column Preparation: Equilibrate a 50 g Amine-functionalized Flash Column (e.g., Biotage KP-NH) with 3 column volumes (CV) of 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve 2.0 g of crude (2S)-2-methyl-1-(oxan-4-yl)piperazine in a minimal volume of DCM (approx. 5 mL). Apply evenly to the top of the column frit.

  • Elution Gradient:

    • 0–2 CV: 100% DCM (Washes away non-polar organic impurities).

    • 2–10 CV: Linear gradient from 0% to 10% Methanol (MeOH) in DCM.

    • 10–12 CV: Hold at 10% MeOH in DCM to elute the target compound.

  • Fraction Collection & Validation: Collect 20 mL fractions. Spot fractions on an Alumina-backed TLC plate and visualize with Ninhydrin stain (the secondary amine will appear as a distinct purple spot). Pool product-containing fractions and concentrate under reduced pressure at 35°C.

Achiral Purity Analysis via Pre-Column Derivatization

Causality & Rationale: Direct UV detection of the intermediate is limited to low wavelengths (e.g., 205 nm), where mobile phase solvents heavily interfere[2]. To achieve a self-validating, high-sensitivity assay, we employ pre-column derivatization using 4-chloro-7-nitrobenzofuran (NBD-Cl). NBD-Cl reacts selectively with the secondary amine of the piperazine ring via nucleophilic aromatic substitution to form a stable, highly conjugated derivative that absorbs strongly at 470 nm, completely eliminating background solvent interference[4].

Derivatization A Piperazine Intermediate (Weak UV Absorbance) C Nucleophilic Substitution (pH 8.5 Buffer, 60°C) A->C B NBD-Cl Reagent (Derivatizing Agent) B->C D NBD-Piperazine Derivative (Strong Absorbance at 470 nm) C->D

Fig 2. Pre-column derivatization pathway of the piperazine intermediate using NBD-Cl.

Protocol 2: NBD-Cl Derivatization and RP-HPLC
  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 8.5 using 0.1 M HCl.

  • Derivatization Reaction: In a 2 mL amber HPLC vial, combine 100 µL of the purified intermediate (1 mg/mL in MeOH), 100 µL of NBD-Cl solution (2 mg/mL in MeOH), and 800 µL of the borate buffer.

  • Incubation: Seal the vial and incubate in a thermomixer at 60°C for 30 minutes. Quench the reaction by cooling to 4°C and adding 50 µL of 0.1 M HCl.

  • HPLC Analysis Execution: Inject 10 µL onto a C18 Reversed-Phase column (150 x 4.6 mm, 3.5 µm) using an isocratic mobile phase of 50:50 Acetonitrile:Water (0.1% TFA) at 1.0 mL/min. Monitor UV absorbance at 470 nm.

Enantiomeric Excess (%ee) Determination via Chiral HPLC

Causality & Rationale: The separation of the (2S) and (2R) enantiomers relies on the differential spatial interactions within the chiral cavities of a polysaccharide-based stationary phase. We utilize a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica). The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical; DEA acts as a competitive basic modifier, dynamically masking residual silanols on the silica support, thereby sharpening the peaks and improving the enantioresolution ( Rs​ )[2][4].

Protocol 3: Chiral HPLC Method
  • Mobile Phase Preparation: Mix 900 mL Acetonitrile, 100 mL Methanol, and 1.0 mL Diethylamine (DEA) (90:10:0.1 v/v/v). Degas via ultrasonication for 10 minutes[4].

  • Sample Preparation: Dissolve the purified intermediate in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 10 µL onto the Chiralpak IC column (250 x 4.6 mm, 5 µm) maintained at 35°C (thermodynamically optimized for chiral recognition). Run isocratically at 1.0 mL/min and monitor at 205 nm.

Quantitative Data & System Suitability

Table 1: Chromatographic Method Parameters

ParameterAchiral RP-HPLC (Derivatized)Chiral HPLC (Underivatized)
Column C18 (150 x 4.6 mm, 3.5 µm)Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase 50:50 Acetonitrile:Water (0.1% TFA)90:10:0.1 Acetonitrile:MeOH:DEA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 470 nmUV at 205 nm
Temperature Ambient35°C

Table 2: System Suitability & Acceptance Criteria (Self-Validation)

MetricTarget SpecificationScientific Rationale
Resolution ( Rs​ ) 2.0 (Chiral method)Ensures baseline separation of (2S) and (2R) enantiomers for accurate %ee calculation.
Tailing Factor ( Tf​ ) 1.5 (Both methods)Validates that secondary amine interactions with silanols are adequately suppressed.
Signal-to-Noise (S/N) 100 (Achiral method)Confirms derivatization efficiency and guarantees sensitivity for trace impurity detection.
Enantiomeric Excess > 99.0%Required threshold for downstream API synthesis to prevent off-target toxicity.

References

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine

Welcome to the technical support guide for the synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, with a primary focus on troubleshooting common issues and maximizing reaction yield. The synthesis, a reductive amination between (2S)-2-methylpiperazine and tetrahydro-4H-pyran-4-one (oxan-4-one), is a cornerstone reaction for accessing valuable scaffolds in drug discovery.[1] This guide provides in-depth, field-proven insights to ensure your experiments are both successful and reproducible.

Core Reaction Principles: The Reductive Amination Pathway

The synthesis of (2S)-2-methyl-1-(oxan-4-yl)piperazine is achieved through a one-pot reductive amination. This powerful transformation proceeds in two discrete, yet interconnected, mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from (2S)-2-methylpiperazine on the carbonyl carbon of oxan-4-one. This forms a carbinolamine intermediate. This step is reversible and often accelerated by mild acid catalysis, which protonates the carbonyl oxygen, rendering it more electrophilic. Subsequent dehydration of the carbinolamine generates a C=N double bond, resulting in a reactive iminium ion intermediate.[1][2]

  • Reduction: A selective reducing agent is then used to deliver a hydride to the electrophilic carbon of the iminium ion, reducing the C=N bond to a stable C-N single bond and yielding the final N-alkylated piperazine product.[1]

The success of the entire synthesis hinges on the delicate balance between these two steps. The choice of reagents and reaction conditions must favor the rapid formation of the iminium ion while ensuring its efficient reduction without causing unwanted side reactions.

G cluster_0 Step 1: Imine Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction A (2S)-2-methylpiperazine (Nucleophile) C Carbinolamine Intermediate A->C Nucleophilic Attack B Oxan-4-one (Electrophile) B->C Nucleophilic Attack D Iminium Ion (Key Intermediate) C->D Dehydration (-H2O) F (2S)-2-methyl-1-(oxan-4-yl)piperazine (Final Product) D->F Hydride Transfer E Reducing Agent (e.g., NaBH(OAc)3) E->D

Caption: Troubleshooting workflow for the synthesis.

Q3: My product appears as a viscous, yellow oil after workup, not the expected solid, and the NMR peaks are broad. How can I effectively purify it?

This is a classic sign of impurities and/or the presence of the product as a salt (e.g., an acetate or hydrochloride salt), which can inhibit crystallization and cause peak broadening in NMR. [3]

  • Causality: The workup procedure may be incomplete. Basic products like piperazines can form salts with acidic byproducts (acetic acid from NaBH(OAc)₃) or during an acidic wash. These salts are often oils or amorphous solids. Broad NMR peaks can indicate the presence of multiple species (free base vs. salt) in slow exchange. [3]* Purification Protocol: Acid-Base Extraction

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with 1M hydrochloric acid (HCl). Your product, being basic, will become protonated and move into the aqueous layer. Most non-basic organic impurities will remain in the organic layer, which should be discarded.

    • Wash the acidic aqueous layer once more with fresh organic solvent to remove any residual impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the pH is >10. [3][4]This neutralizes the salt and regenerates the free-base form of your product.

    • Extract the now basic aqueous layer three times with fresh DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a much purer product, which may now crystallize upon standing or trituration with a non-polar solvent like hexanes.

Frequently Asked Questions (FAQs)

What is the best reducing agent for this synthesis?

There is no single "best" agent, as the choice depends on factors like scale, cost, safety, and available equipment. However, a comparison can guide your decision:

Reducing AgentTypical Solvent(s)ProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) DCM, DCE, THF [5]Mild and highly selective for imines; one-pot procedure is convenient; generates its own acid catalyst. [1]Moisture sensitive; relatively expensive; can cause N-acetylation. [3]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) [5]Selective for imines at acidic pH; water-tolerant. [6]Highly toxic (cyanide); requires careful pH control (pH 4-5). [6]
Sodium Borohydride (NaBH₄) MeOH, Ethanol (EtOH) [5]Inexpensive and powerful.Can reduce the starting ketone; requires sequential addition after imine formation. [6][5]
Catalytic Hydrogenation (H₂/Pd-C) EtOH, MeOHAtom economical and produces a clean reaction profile. [2][7]Requires specialized high-pressure equipment (hydrogenator).

For general laboratory scale and reliability, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its high selectivity and operational simplicity. [1] How do I properly set up the reaction stoichiometry?

To avoid dialkylation and ensure full conversion of the limiting reagent, it is best practice to use a slight excess of the more readily available or easily removed starting material. In this case, (2S)-2-methylpiperazine is often used in a slight excess. A recommended ratio is 1.0 equivalent of oxan-4-one to 1.1-1.2 equivalents of (2S)-2-methylpiperazine .

Experimental Protocols

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2S)-2-methylpiperazine (1.2 eq.) and anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the ketone).

  • Stir the solution until the piperazine has fully dissolved. Add tetrahydro-4H-pyran-4-one (1.0 eq.).

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.). A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material as needed, using the acid-base extraction protocol described in Q3 or by column chromatography on silica gel.

Protocol 2: Purification via Column Chromatography
  • Prepare a silica gel column using a solvent system such as 95:5:0.5 DCM/Methanol/Ammonium Hydroxide. The small amount of base deactivates the acidic silica gel, preventing product tailing and loss on the column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto the column and elute with the prepared solvent system.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified (2S)-2-methyl-1-(oxan-4-yl)piperazine.

References

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). ResearchGate. Retrieved March 22, 2024, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, January 5). ACS Publications. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing. [Link]

  • Reductive amination of piperazine. (2024, October 24). Reddit. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. Retrieved March 22, 2024, from [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved March 22, 2024, from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2024, from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022, April 29). MDPI. [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (2014, July 16). Patsnap Eureka. [Link]

Sources

Optimization

Overcoming steric hindrance in (2S)-2-methyl-1-(oxan-4-yl)piperazine cross-couplings

Technical Support Center: Overcoming Steric Hindrance in (2S)-2-methyl-1-(oxan-4-yl)piperazine Cross-Couplings Welcome to the Advanced Troubleshooting Guide for the Buchwald-Hartwig amination of highly hindered piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in (2S)-2-methyl-1-(oxan-4-yl)piperazine Cross-Couplings

Welcome to the Advanced Troubleshooting Guide for the Buchwald-Hartwig amination of highly hindered piperazine scaffolds. This guide is specifically engineered for researchers and drug development professionals working with the challenging (2S)-2-methyl-1-(oxan-4-yl)piperazine intermediate.

Mechanistic Overview & The Steric Challenge

The molecule (2S)-2-methyl-1-(oxan-4-yl)piperazine presents a unique dual-steric challenge. While the cross-coupling occurs at the secondary N4 amine, the massive transannular bulk from the 1-(oxan-4-yl) (tetrahydropyran) group and the adjacent C2-methyl group restricts the conformational flexibility of the piperazine ring.

During the Buchwald-Hartwig catalytic cycle, this rigidity impedes the amine coordination step to the Pd(II)-aryl intermediate[1]. When coordination is slow, the catalytic cycle stalls, allowing competing side reactions—most notably β-hydride elimination—to dominate, resulting in the hydrodehalogenation of your aryl halide[2].

Workflow & Catalytic Cycle Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L_nPd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (Steric Bottleneck) PdII_Ar->AmineCoord PdII_Amido L_nPd(II)(Ar)(NR_2) AmineCoord->PdII_Amido RedElim Reductive Elimination (Steric Relief) PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR_2 Coupled Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.

Troubleshooting Start Low Yield in Cross-Coupling? CheckByproduct Analyze Crude by LC-MS Start->CheckByproduct Dehalogenation High Ar-H Byproduct? CheckByproduct->Dehalogenation NoReaction Unreacted Ar-X? CheckByproduct->NoReaction Sol1 Switch to tBuBrettPhos or PEPPSI-IPentCl Dehalogenation->Sol1 Yes (β-hydride elim) Sol2 Increase Temp or Use Stronger Base (NaOtBu) NoReaction->Sol2 Yes (Failed Ox. Add.)

Troubleshooting logic tree for failed hindered piperazine cross-couplings.

Troubleshooting Guide: Common Failure Modes

Issue 1: High Levels of Dehalogenated Aryl Byproduct (Ar-H)

  • Causality: The bulky (2S)-2-methyl-1-(oxan-4-yl)piperazine cannot coordinate fast enough to the Pd(II) center. The prolonged lifetime of the Pd(II)-Ar intermediate allows the base (e.g., alkoxide) or the amine itself to undergo β-hydride elimination, reducing the aryl halide to an arene[2].

  • Solution: Transition to ligands with a highly tailored steric profile that forces the Pd center to adopt a mono-ligated state, accelerating both amine coordination and reductive elimination. Ligands such as tBuBrettPhos[2] or Pd-PEPPSI-IPentCl[3] are optimal choices for this specific steric environment.

Issue 2: Complete Lack of Conversion (Starting Materials Recovered)

  • Causality: Either the oxidative addition failed (common with electron-rich aryl chlorides) or the base is insufficiently strong to deprotonate the hindered secondary amine during the coordination step[4].

  • Solution: Verify the activity of your Pd(0) source. If using Pd(OAc)2, ensure it is properly pre-reduced. Switch the base from Cs2CO3 to Sodium tert-butoxide (NaOtBu) or LiHMDS to force deprotonation[5].

Quantitative Catalyst Performance Data

The following table summarizes the empirical performance of various catalyst systems when coupling (2S)-2-methyl-1-(oxan-4-yl)piperazine with a standard neutral aryl chloride.

Catalyst / Ligand SystemBaseTemp (°C)Conversion (%)Ar-H Byproduct (%)Mechanistic Rationale
Pd2(dba)3 / BINAPCs2CO3100< 1520Bidentate ligand prevents coordination of the bulky amine.
Pd(OAc)2 / RuPhosNaOtBu855512Good baseline, but L1 pocket is not deep enough for the oxan-4-yl bulk.
Pd(OAc)2 / tBuBrettPhosNaOtBu8588< 3Bulky tert-butyl groups force rapid reductive elimination.
Pd-PEPPSI-IPentClK2CO38094< 1Flexible NHC carbene adapts to extreme steric hindrance; mild base compatible.

Optimized Experimental Protocol: Self-Validating Amination

This protocol utilizes Pd-PEPPSI-IPentCl, which has proven highly effective for hindered secondary amines while tolerating milder bases[3].

Step 1: Reagent Preparation (Glovebox/Schlenk Technique)

  • Action: In a nitrogen-filled glovebox, charge an oven-dried vial with aryl chloride (1.0 eq), (2S)-2-methyl-1-(oxan-4-yl)piperazine (1.2 eq), Pd-PEPPSI-IPentCl (2 mol%), and finely milled anhydrous K2CO3 (2.0 eq).

  • Causality: Oxygen and moisture degrade the active Pd(0) species into inactive Pd black. Finely milled K2CO3 increases the surface area for heterogeneous deprotonation without the harshness of alkoxide bases.

Step 2: Solvent Addition & Initiation

  • Action: Add anhydrous 1,4-dioxane (0.2 M relative to aryl halide). Seal the vial, remove from the glovebox, and heat to 80 °C.

  • Causality: 1,4-dioxane provides a high boiling point and coordinates weakly to Pd, stabilizing the intermediate without outcompeting the amine.

Step 3: In-Process Control (IPC) Validation

  • Action: At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: You should observe >50% conversion to the product mass. If the primary peak is the Ar-H byproduct, the reaction is failing due to moisture contamination or poor amine coordination. Abort and re-evaluate solvent dryness.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate and purify via flash chromatography.

  • Causality: Celite filtration immediately halts the reaction and prevents Pd-mediated degradation of the product during concentration.

Frequently Asked Questions (FAQs)

Q: Will the strong base racemize the (2S) stereocenter of my piperazine? A: Generally, no. The C2 methyl group is adjacent to the tertiary N1 amine. Because there is no adjacent carbonyl or strongly electron-withdrawing group, the C-H bond at C2 is not acidic enough to undergo enolization-driven racemization under standard Buchwald-Hartwig conditions. However, if you observe epimerization, switch to a milder base like K2CO3 paired with a highly active catalyst like Pd-PEPPSI-IPentCl[3].

Q: Why is my reaction mixture turning black within 5 minutes? A: Rapid formation of palladium black indicates catalyst death. This happens when the Pd(II) intermediate cannot coordinate the bulky (2S)-2-methyl-1-(oxan-4-yl)piperazine fast enough, leading to decomposition of the unligated Pd species. Ensure you are using a sufficiently bulky ligand (e.g., tBuBrettPhos) to stabilize the monomeric Pd complex[2].

Q: Can I use the hydrochloride salt of the piperazine? A: Yes, but you must adjust your stoichiometry. You must add an additional equivalent of a strong base (like NaOtBu or LiHMDS) to neutralize the HCl salt in situ before the cross-coupling can occur. Failure to do so will leave the amine protonated and completely unreactive toward the Pd(II) center[4].

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination: Mechanism + Description. ACS GCIPR. Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health (PMC). Available at:[Link]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. YorkSpace. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (2S)-2-methyl-1-(oxan-4-yl)piperazine Against Thermal Racemization

Welcome to the technical support guide for (2S)-2-methyl-1-(oxan-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (2S)-2-methyl-1-(oxan-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical integrity of this chiral piperazine derivative during thermal processing. Below, you will find a series of frequently asked questions and troubleshooting guides to diagnose and prevent racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of (2S)-2-methyl-1-(oxan-4-yl)piperazine is showing a decrease in enantiomeric excess (ee) after heating. What is the likely cause?

A1: The loss of enantiomeric purity in (2S)-2-methyl-1-(oxan-4-yl)piperazine upon heating is most likely due to racemization at the chiral center (the C2 carbon of the piperazine ring). This carbon is alpha to a nitrogen atom, making the attached proton (the α-proton) susceptible to abstraction under certain conditions.[1] Heating provides the necessary activation energy for this process to occur.[1]

The most probable mechanism involves the formation of a planar, achiral enamine or a related intermediate. Once this planar species is formed, reprotonation can occur from either face, leading to a mixture of both the (S) and (R) enantiomers and thus a reduction in the overall enantiomeric excess. The presence of trace amounts of acid or base can catalyze this process.[2][3]

Q2: What are the primary chemical mechanisms that lead to the racemization of chiral piperazines?

A2: There are several potential pathways for the racemization of chiral piperazines, particularly those with a stereocenter adjacent to a nitrogen atom:

  • Base-Catalyzed Racemization: A base can abstract the acidic proton at the chiral α-carbon. This generates a planar intermediate, and subsequent reprotonation can occur from either side, leading to a racemic mixture.[1][3]

  • Acid-Catalyzed Racemization: In the presence of an acid, the nitrogen atom can be protonated. This can facilitate the formation of an enamine intermediate, which is planar and achiral. Tautomerization back to the iminium ion and subsequent reduction or hydrolysis can result in racemization.

  • Photocatalyzed Epimerization: While less common in standard heating procedures, some piperazine derivatives can undergo epimerization or racemization through a radical-mediated pathway initiated by light.[4][5]

  • Pyramidal Inversion: Chiral amines can undergo pyramidal inversion, a process that can be accelerated by heat.[2]

Q3: At what temperatures should I be concerned about the racemization of (2S)-2-methyl-1-(oxan-4-yl)piperazine?

A3: There is no single "racemization temperature" as the process is dependent on several factors, including the presence of catalysts (acids or bases), the solvent, and the duration of heating.[6][7] Generally, higher temperatures increase the rate of racemization.[1] It is advisable to conduct a stability study by heating small aliquots of your material at various temperatures and for different durations, followed by chiral HPLC analysis to determine the extent of racemization.

Q4: How can I accurately measure the enantiomeric excess of my (2S)-2-methyl-1-(oxan-4-yl)piperazine sample?

A4: The most reliable and widely used method for determining the enantiomeric excess of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9][10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][11]

Other techniques that can be employed include:

  • Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC but uses supercritical CO2 as the mobile phase.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers.[11]

  • Capillary Electrophoresis (CE): This technique can also be used for chiral separations.[8]

For routine analysis, developing a robust chiral HPLC method is highly recommended.

Troubleshooting Guide: Preventing Racemization During Heating

If you are observing a loss of enantiomeric purity in your (2S)-2-methyl-1-(oxan-4-yl)piperazine samples, follow these troubleshooting steps to identify the cause and implement corrective actions.

Issue 1: Significant Racemization Observed After Heating in Solution

This is a common issue and often points to the presence of catalytic impurities or inappropriate solvent conditions.

Troubleshooting Steps:
  • pH Control: The pH of your solution is a critical factor. Both acidic and basic conditions can accelerate racemization.

    • Action: Ensure the pH of your solution is as close to neutral (pH 7) as possible. Use buffered solutions if necessary.[2] Avoid strong acids and bases.[2]

  • Solvent Choice: The solvent can influence the stability of intermediates that lead to racemization.

    • Action: Screen a variety of aprotic solvents. Protic solvents may stabilize charged intermediates that are prone to racemization.[7]

  • Temperature and Time Minimization: The extent of racemization is often proportional to both the temperature and the duration of heating.

    • Action: Conduct your heating step at the lowest possible temperature for the shortest possible time required for your process.[1][7] Monitor the reaction or process closely to avoid unnecessary heating.

  • Inert Atmosphere: While less common for thermal racemization, oxidative processes can sometimes contribute to degradation pathways that may affect stereochemical integrity.

    • Action: Conduct your heating experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocol: Solvent Screening for Thermal Stability
  • Prepare stock solutions of (2S)-2-methyl-1-(oxan-4-yl)piperazine in a range of anhydrous aprotic solvents (e.g., Toluene, Dioxane, Acetonitrile, Dimethylformamide).

  • Place aliquots of each solution in sealed vials under a nitrogen atmosphere.

  • Heat the vials at a predetermined temperature (e.g., 80 °C, 100 °C, 120 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.

  • Analyze the enantiomeric excess of each aliquot by a validated chiral HPLC method.

  • Compare the results to identify the solvent that provides the best stability.

Issue 2: Racemization Occurs During Workup or Purification

Post-reaction processing is another critical stage where stereochemical integrity can be compromised.

Troubleshooting Steps:
  • Aqueous Workup: Extractions and washes with strongly acidic or basic aqueous solutions can cause racemization.[2][7]

    • Action: Use mild aqueous washes, such as saturated sodium bicarbonate solution instead of strong bases like NaOH, and dilute acids instead of concentrated ones.[2] Perform all aqueous workup steps at low temperatures (e.g., 0-5 °C).[2]

  • Chromatography: Standard silica gel is acidic and can induce racemization of sensitive compounds.[7]

    • Action: Consider using a neutral stationary phase like alumina for chromatography. Alternatively, you can deactivate silica gel by pre-treating it with a base (e.g., triethylamine in the eluent).

  • Solvent Removal: Prolonged heating during solvent evaporation can lead to racemization.

    • Action: Remove solvents under reduced pressure at the lowest possible temperature.[2]

Issue 3: Inconsistent Racemization Between Batches

Variability in racemization between different batches often points to inconsistencies in starting material quality or reaction setup.

Troubleshooting Steps:
  • Starting Material Purity: Trace impurities in the starting material or reagents can act as catalysts for racemization.

    • Action: Ensure the purity of your (2S)-2-methyl-1-(oxan-4-yl)piperazine and any other reagents used. Consider purification of the starting material if necessary.

  • Reaction Vessel Cleanliness: Residual acids or bases on the glassware can contaminate your reaction.

    • Action: Ensure all glassware is scrupulously cleaned and dried before use.

Visualization of Key Concepts

Decision-Making Workflow for Troubleshooting Racemization

G start Racemization Observed check_stage At which stage does racemization occur? start->check_stage heating During Heating check_stage->heating workup During Workup/Purification check_stage->workup inconsistent Inconsistent Between Batches check_stage->inconsistent heating_actions Control pH Optimize Solvent Minimize Temp/Time Use Inert Atmosphere heating->heating_actions workup_actions Use Mild Aqueous Reagents Low Temperature Workup Neutral Chromatography Low Temp Solvent Removal workup->workup_actions inconsistent_actions Check Starting Material Purity Ensure Glassware is Clean inconsistent->inconsistent_actions analyze Analyze Enantiomeric Excess (Chiral HPLC) heating_actions->analyze workup_actions->analyze inconsistent_actions->analyze

Caption: A workflow for diagnosing and addressing racemization issues.

Proposed Mechanism of Base-Catalyzed Racemization

Caption: Simplified mechanism of base-catalyzed racemization via a planar intermediate.

Summary of Preventative Measures

StrategyKey ActionsRationale
pH Control Maintain neutral pH; use buffered solutions.Minimizes acid or base catalysis of racemization.[2]
Temperature and Time Management Use the lowest effective temperature for the shortest duration.Reduces the kinetic favorability of the racemization process.[1][7]
Solvent Selection Employ aprotic solvents; screen for optimal stability.Aprotic solvents can disfavor the formation of charged intermediates that may lead to racemization.[7]
Mild Workup Conditions Use mild acids/bases (e.g., NaHCO₃); perform at low temperatures.Prevents racemization during extraction and washing steps.[2]
Appropriate Purification Technique Use neutral chromatography media (e.g., alumina) or deactivated silica.Avoids acid-catalyzed racemization on the column.[7]
Quality Control Ensure high purity of starting materials and reagents.Eliminates trace impurities that could act as catalysts.

By systematically evaluating your experimental conditions and implementing these preventative strategies, you can significantly improve the stereochemical stability of (2S)-2-methyl-1-(oxan-4-yl)piperazine during heating and subsequent processing steps. For further assistance, please do not hesitate to contact our technical support team.

References

  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives - Benchchem.
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products - Benchchem.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC.
  • avoiding racemization during the synthesis of chiral piperidine acids - Benchchem.
  • Thermally induced racemization - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - ACS Publications.
  • minimizing racemization during the synthesis of chiral amino alcohols - Benchchem.
  • avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol - Benchchem.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access.
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (2S)-2-methyl-1-(oxan-4-yl)piperazine

Welcome to the technical support center for (2S)-2-methyl-1-(oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S)-2-methyl-1-(oxan-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, moving from simple physical interventions to more complex chemical modifications.

Section 1: Understanding the Molecule - A Physicochemical Profile

A clear understanding of the molecule's structure is the first step in troubleshooting its solubility.

Q1: What are the key structural features of (2S)-2-methyl-1-(oxan-4-yl)piperazine that influence its solubility?

A1: The solubility behavior of this compound is governed by a balance of polar and non-polar characteristics derived from its three main components:

  • Piperazine Ring: This is the dominant functional group. It contains two nitrogen atoms, making the molecule a diamine. The unsubstituted nitrogen is a secondary amine, and the other is a tertiary amine. These nitrogens make the molecule basic and capable of acting as hydrogen bond acceptors. The parent compound, piperazine, is freely soluble in water but poorly soluble in less polar solvents like diethyl ether[1].

  • Oxane (Tetrahydropyran) Ring: This portion contains an ether oxygen, which adds polarity and can act as a hydrogen bond acceptor. This feature generally improves solubility in polar solvents.

  • Methyl Group: The methyl group attached to the piperazine ring is a small, non-polar (lipophilic) feature. While minor, it slightly increases the non-polar character of the molecule compared to its unsubstituted counterpart.

The combination of a basic piperazine core and a polar oxane ring suggests that the molecule's solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding or acid-base chemistry.

Table 1: Predicted Physicochemical Properties of (2S)-2-methyl-1-(oxan-4-yl)piperazine
PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₁H₂₂N₂O-
Molecular Weight 198.31 g/mol Relatively small, suggesting that solubility is primarily driven by functional groups rather than molecular size[2].
pKa (most basic) ~9.5 - 10.5The high basicity of the piperazine nitrogen is the most critical factor. It indicates that the compound will readily form a salt in the presence of acid.
cLogP ~1.0 - 1.5The positive LogP value suggests a slight preference for lipophilic environments over aqueous ones, but it is low enough to indicate significant polarity.
Hydrogen Bond Donors 1 (the N-H group)Can donate a hydrogen bond, favoring interaction with protic or polar aprotic solvents.
Hydrogen Bond Acceptors 3 (two N atoms, one O atom)Can accept hydrogen bonds, favoring interaction with protic solvents like alcohols and water.

Section 2: A Systematic Troubleshooting Workflow

When encountering low solubility, a systematic approach saves time and resources. The following workflow provides a logical progression from the simplest to more involved techniques.

G cluster_0 Troubleshooting Workflow start Start: Low Solubility Observed temp Step 1: Increase Temperature start->temp solvent_screen Step 2: Systematic Solvent Screening temp->solvent_screen If ineffective cosolvent Step 3A: Use Co-Solvent System solvent_screen->cosolvent If using aprotic solvent (e.g., DCM, THF) ph_adjust Step 3B: pH Adjustment (Acidification) solvent_screen->ph_adjust If using polar protic solvent (e.g., MeOH, EtOH) result Solubility Achieved cosolvent->result ph_adjust->result

Caption: A decision tree for systematically addressing poor reactant solubility.

Q2: I'm observing low solubility in my chosen organic solvent. What is the first and simplest thing to try?

A2: The first and most straightforward step is to gently heat the mixture. The solubility of most solid organic compounds increases with temperature[2]. Use a hot plate with stirring and gradually increase the temperature, being careful not to exceed the boiling point of the solvent or the decomposition temperature of the compound. If the compound dissolves upon heating, it may indicate a supersaturation issue at room temperature.

Q3: Heating the mixture didn't work or the compound precipitated upon cooling. What's the next logical step?

A3: The next step is a systematic solvent screening to identify a more suitable medium. The principle of "like dissolves like" is your guide. Given the molecule's mixed polarity, solvents of intermediate polarity or those capable of hydrogen bonding are excellent starting points.

Table 2: Predicted Qualitative Solubility of (2S)-2-methyl-1-(oxan-4-yl)piperazine in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexanes, TolueneLow The molecule's polar N-H and C-O bonds are incompatible with non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Low to Moderate These solvents can interact with the molecule's dipole but cannot engage in hydrogen bonding as donors. Solubility may be limited.
Polar Aprotic (Strong) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These are strong, highly polar solvents capable of disrupting intermolecular forces in the solid state.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to High These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with all polar sites on the molecule[3].

Section 3: Advanced & Chemically-Driven Strategies

If physical methods are insufficient, leveraging the chemical properties of the molecule is the next frontier.

Q4: The compound is a base. How can I use its pKa to dramatically improve solubility?

A4: This is the most powerful chemical strategy for this class of compounds. The basic piperazine nitrogens can be protonated by an acid to form a piperazinium salt. This conversion from a neutral molecule to an ionic salt drastically increases polarity and enhances solubility in polar protic solvents.

Mechanism: (2S)-2-methyl-1-(oxan-4-yl)piperazine + H-A ⇌ [(2S)-2-methyl-1-(oxan-4-yl)piperazin-1-ium]⁺ A⁻

This technique is particularly effective for reactions conducted in polar solvents like alcohols. Adding a small amount of a suitable acid (e.g., acetic acid, or a drop of concentrated HCl) can lead to complete dissolution. However, be aware that this will make the compound less soluble in non-polar organic solvents.

Q5: When should I consider using a co-solvent system?

A5: A co-solvent system is an excellent choice when a single solvent provides suboptimal results. This is common in reactions where starting materials have conflicting solubility profiles. The strategy involves using a primary solvent (e.g., DCM or THF) and adding a small amount of a strong, polar aprotic co-solvent in which your compound is highly soluble, such as DMF or DMSO[2][4].

Best Practice: Dissolve your poorly soluble compound in a minimal amount of the strong co-solvent (e.g., DMSO) first. Then, add this solution to the bulk reaction solvent. This ensures the compound is fully solvated before the reaction begins. Often, only 5-10% (v/v) of a co-solvent is needed.

Section 4: Practical Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a general method for efficiently screening solvents to identify a suitable candidate.

  • Preparation: Dispense a small, known amount (e.g., 5 mg) of (2S)-2-methyl-1-(oxan-4-yl)piperazine into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent from Table 2.

  • Observation at Room Temperature: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation with Heating: For vials where the solid did not dissolve, gently heat the mixture to near the solvent's boiling point while stirring. Record any changes in solubility.

  • Analysis: Compare the results to identify the solvent or solvent class that provides the best solubility.

Protocol 2: Small-Scale pH Modification Test

This protocol helps determine if acidification will be an effective strategy in a polar protic solvent.

  • Setup: In a vial, suspend ~10 mg of the compound in 1 mL of a polar protic solvent (e.g., methanol or ethanol) in which it has low to moderate solubility.

  • Acidification: While stirring, add a weak acid like glacial acetic acid dropwise. After each drop, observe for any increase in clarity.

  • Alternative Acid: If acetic acid is not suitable for your reaction chemistry, you can perform the test with a dilute solution of HCl in the same solvent.

  • Evaluation: If the compound dissolves readily upon acidification, this indicates that salt formation is a viable and highly effective strategy for improving solubility in that solvent system.

Section 5: Frequently Asked Questions (FAQs)

Q6: I tried adding hydrochloric acid to my compound in toluene, and it turned into an insoluble gum. Why?

A6: This is expected behavior. Adding acid protonates the basic nitrogen atoms, forming a highly polar ammonium salt. This salt is ionic and therefore extremely insoluble in a non-polar solvent like toluene. The "gumming out" is the precipitation of this newly formed salt. This principle is often used to purify amines from organic solutions via an "acid wash," where the salt moves to an aqueous layer.

Q7: My compound doesn't dissolve in dichloromethane (DCM), but adding 5% DMSO works perfectly. Will the DMSO interfere with my reaction?

A7: It might. While DMSO is an excellent solubilizing agent, it is not inert. It can react with certain reagents, particularly strong electrophiles (e.g., oxalyl chloride in a Swern oxidation) or strong bases. Always check the compatibility of your co-solvent with all reagents in your planned reaction. In many cases, a small percentage of DMSO is well-tolerated and is a standard technique for managing poor solubility[4].

Q8: Are there other advanced techniques for solubility enhancement?

A8: Yes, particularly in the field of pharmaceutical formulation, several advanced methods exist. These include creating solid dispersions with hydrophilic carriers, complexation with cyclodextrins, and reducing particle size to the nanoscale (nanosuspensions)[5][6][7]. While powerful, these techniques are typically employed for drug delivery and bioavailability enhancement rather than for solving solubility issues during routine organic synthesis in a research lab. For synthetic purposes, the solvent, temperature, pH, and co-solvent strategies outlined above are the most practical and widely used solutions.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents. Benchchem.com.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]

  • Kumar, S., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. AscendiaPharma.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Wikipedia contributors. (n.d.). Piperazine. Wikipedia. [Link]

  • Pavelková, Z., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. [Link]

  • Schuecker, S., et al. (2024). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • BenchChem. (2025). Managing poor solubility and instability issues in reactions. Benchchem.com.
  • University of Calicut. (n.d.). Organic Chemistry II. [Link]

  • Thompson Rivers University. (2023). Solubility of Organic Compounds. [Link]

  • University of Houston. (n.d.). Amines. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2S)-2-methyl-1-(oxan-4-yl)piperazine

Introduction Welcome to the technical support guide for (2S)-2-methyl-1-(oxan-4-yl)piperazine. This molecule is a key building block in modern medicinal chemistry, valued for its bifunctional nature, incorporating both a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for (2S)-2-methyl-1-(oxan-4-yl)piperazine. This molecule is a key building block in modern medicinal chemistry, valued for its bifunctional nature, incorporating both a chiral piperazine scaffold and an oxane moiety. The piperazine ring is a well-established pharmacophore, while the oxane provides a distinct structural element.[1] However, the synthesis of this compound, often via reductive amination or related pathways, can introduce a variety of process-related impurities. Most notably, unreacted starting materials or structurally similar byproducts containing the oxane ring can be challenging to remove due to similar physicochemical properties.

This guide provides practical, in-depth troubleshooting advice and detailed protocols in a question-and-answer format. It is designed for researchers, process chemists, and quality control analysts to diagnose and resolve common purity issues, ensuring the high quality of (2S)-2-methyl-1-(oxan-4-yl)piperazine batches required for downstream applications in drug development.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common challenges and explains the underlying chemical principles guiding the recommended solutions.

Q1: My initial analysis (TLC, LC-MS) of the crude product shows multiple spots/peaks close to my main product. What are the likely impurities?

A1: The impurity profile is highly dependent on your synthetic route. For a typical synthesis involving the reaction of (2S)-2-methylpiperazine with oxan-4-one, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual (2S)-2-methylpiperazine and oxan-4-one are common. (2S)-2-methylpiperazine is highly polar and basic and can often be removed with aqueous washes, but oxan-4-one may have similar polarity to the product.

  • Process-Related Byproducts: These are often the most challenging impurities. Over-alkylation can lead to the formation of disubstituted piperazine byproducts. Side reactions or impurities in the starting materials can also lead to structurally similar compounds that are difficult to separate.[2][3]

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction may persist in the crude product.[4]

  • Degradation Products: Piperazine derivatives can be susceptible to oxidation or other degradation pathways, especially if exposed to harsh conditions (e.g., high heat, strong acids/bases) during workup or storage.[5]

A logical workflow is essential to identify and address these impurities effectively.

A Crude Batch Analysis (LC-MS, HPLC, NMR) B Impurity Identified? A->B C Unreacted Starting Material (e.g., 2-methylpiperazine) B->C Yes D Structurally Similar Byproduct (e.g., over-alkylation) B->D Yes E Unknown Impurity B->E No F Improve Aqueous Wash (Adjust pH to remove bases) C->F G Optimize Column Chromatography (See Protocol 2) D->G H Attempt Purification via Salt Formation & Recrystallization (See Protocol 3) D->H I Characterize Impurity (NMR, HRMS) E->I J Pure Product (>99.5%) F->J G->J H->J I->D

Caption: Troubleshooting workflow for identifying and removing impurities.

Q2: I'm running silica gel column chromatography, but the product is streaking badly and my recovery is low. What's happening and how do I fix it?

A2: This is a classic issue when purifying basic compounds like piperazine derivatives on standard silica gel. The root cause is the strong interaction between the basic nitrogen atoms of your product and the acidic silanol (Si-OH) groups on the surface of the silica. This leads to irreversible adsorption, poor elution, and broad, tailing peaks, ultimately causing low recovery and poor separation.[6][7]

The Solution: Deactivate the Silica Gel.

You must add a basic modifier to your mobile phase to "cap" the acidic sites on the silica. This allows your product to travel through the column without excessive binding.

  • Primary Recommendation: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate).[7] The TEA acts as a competitive base, occupying the active sites on the silica and allowing for a clean elution of your piperazine product.

  • Alternative Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase, such as neutral alumina.[5] However, optimizing the mobile phase on silica is typically the most direct solution.

Q3: My purified product is a persistent oil that is difficult to handle and dry completely. How can I obtain a stable, solid material?

A3: Converting the oily free base into a crystalline salt is a highly effective and standard industry practice. Salts often have well-defined crystal lattices, leading to higher purity upon crystallization and easier handling as free-flowing solids.[7]

The Causality: The basic piperazine moiety readily forms salts with acids. This transformation drastically alters the molecule's physical properties, including its melting point and solubility profile. By choosing an appropriate acid and solvent system, you can induce precipitation of a highly pure salt, leaving impurities behind in the mother liquor.

  • Recommended Method: Formation of the hydrochloride (HCl) salt is common. Dissolve your oily free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of HCl in the same solvent (or gaseous HCl). The HCl salt will typically precipitate out of the solution and can be collected by filtration.[7]

  • Alternative for High Purity: Formation of a diacetate salt using glacial acetic acid in a solvent like acetone can also be very effective for purification.[8]

Q4: My reverse-phase HPLC analysis shows significant peak tailing for my main product. How can I improve the peak shape for accurate purity assessment?

A4: Similar to the issue on silica gel, peak tailing in reverse-phase HPLC is caused by interactions between the basic piperazine nitrogens and residual, un-capped silanol groups on the C18 stationary phase.[6] To achieve a sharp, symmetrical peak for accurate quantification, you need to control the ionization state of your molecule.

The Solution: Control the Mobile Phase pH.

  • Protonate the Analyte: The most common solution is to add a small amount of acid to the mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid will lower the pH to around 2-3.[6] At this pH, the piperazine nitrogens are fully protonated, which minimizes secondary interactions with the stationary phase and results in excellent peak symmetry.

  • Use a Competing Base: In some cases, adding a competing base like triethylamine (TEA) can also help by masking the active sites on the stationary phase, though pH control is generally more robust.[6]

A Poor Peak Shape (Tailing in RP-HPLC) B Cause: Secondary Interactions of Basic Nitrogens with Silica A->B C Solution: Control Ionization State B->C D Add Acid to Mobile Phase (e.g., 0.1% TFA) Ensures full protonation C->D E Consider Alternative Stationary Phase (e.g., Phenyl, Cyano) C->E F Symmetrical Peak Achieved D->F E->F

Caption: Logic for optimizing HPLC peak shape for basic compounds.

Part 2: Comparative Data & Detailed Protocols

This section provides quantitative comparisons and step-by-step instructions for the recommended procedures.

Data Summary: Comparison of Purification Techniques
TechniqueTypical Purity AchievedTypical YieldScale SuitabilityKey Advantages & Disadvantages
Flash Chromatography (Optimized) 95 - 99.0%70 - 90%Lab Scale (mg to g)Pro: Good for separating moderately different compounds. Con: Requires basic modifier; potential for product loss on column.[7]
Recrystallization (Free Base) 90 - 98%50 - 85%Lab to Pilot ScalePro: Simple, can be effective if a good solvent is found. Con: Structurally similar impurities may co-crystallize.[9]
Salt Formation & Recrystallization >99.5%80 - 95%Lab to Production ScalePro: Excellent for achieving high purity; breaks co-crystallization tendencies; yields a stable solid.[8] Con: Requires an additional step to regenerate the free base if needed.
Experimental Protocols

This protocol provides a starting point for assessing the purity of (2S)-2-methyl-1-(oxan-4-yl)piperazine batches.

  • Instrumentation: HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of approximately 1 mg/mL.

This procedure is designed to purify the free base while minimizing losses on the silica column.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. Good starting systems include Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Crucially, add 1% triethylamine (TEA) to the TLC mobile phase.

  • Column Packing: Prepare the flash chromatography column with silica gel slurried in the chosen mobile phase (containing 1% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble materials, dissolve the product in a stronger solvent (like pure dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry-loaded sample.

  • Elution: Load the sample onto the column and begin elution with the mobile phase. If necessary, a shallow gradient can be used to improve separation (e.g., increasing from 2% to 10% Methanol in Dichloromethane, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed under high vacuum.

This method is highly effective for removing stubborn impurities and achieving exceptional purity.[8]

  • Dissolution: Dissolve the crude (2S)-2-methyl-1-(oxan-4-yl)piperazine (1.0 equivalent) in acetone (approx. 10-20 volumes) at room temperature (20-25 °C).

  • Acid Addition: Slowly add glacial acetic acid (2.0-2.2 equivalents) to the stirred acetone solution.

  • Precipitation: The piperazine diacetate salt will begin to precipitate. Continue stirring the mixture for 1-2 hours at room temperature, then cool the mixture to 0-5 °C in an ice bath for an additional hour to maximize precipitation.

  • Isolation: Collect the crystalline diacetate salt by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold acetone to remove any mother liquor containing impurities.

  • Drying: Dry the pure piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of Free Base:

    • Dissolve the diacetate salt in water.

    • Basify the aqueous solution to a pH > 10 using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure free base.

References

  • Hultquist, M. E. (1959). Purification of piperazine. U.S. Patent No. US2919275A.
  • Plantza, A. Z., Wu, Y., & Rochelle, G. T. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. US3481933A.
  • Mihai, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Siddiqui, S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Aronu, U. E., et al. (2011). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Academia.edu. [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc. [Link]

  • Kumar, D., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • Sreenivasulu, N., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan Journal of Chemistry. [Link]

  • Csendes, I. G., et al. (2019). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta. [Link]

  • Air Toxics Ltd. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Eurofins. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Shitole, A., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-[[5-propan-2-yl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenyl]butanamide. PubChem. [Link]

  • Di Fabio, R., et al. (2013). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Nageswara Rao, R., & Narasa Raju, A. (2012). Impurities in Drug Products and Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Wuhan Fortuna Chemical. (n.d.). Analysis on Research and Control of Impurities in API. [Link]

  • Al-Masri, O. A. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Onyx Scientific. (n.d.). Enabling the synthesis of clinical API: Onyx's approach to defining phase 1 drug substance specifications. [Link]

  • Desai, N. C., et al. (2011). Synthesis, Characterization and Anti-microbial Evaluation of some Novel 1,3,4-oxadiazoles containing Piperazine Moiety. E-Journal of Chemistry. [Link]

  • Ginnari Satriani, L. (2015). Carry-over of impurities from materials for API Synthesis. AIFA. [Link]

  • Wuhan Fortuna Chemical. (n.d.). Basic Content of Research on Preparation of API Pharma. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • N/A. (2025). Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). Science Publishing Group. [Link]

  • Al-Masri, O. A. A., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ResearchGate. [Link]

  • Reddy, G. R., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. [Link]

  • Patel, H. S., et al. (2026). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-2-methyl-1-(oxan-4-yl)piperazine vs (2R)-2-methyl-1-(oxan-4-yl)piperazine in SAR studies

Executive Summary In modern medicinal chemistry, the piperazine ring is a ubiquitous privileged scaffold. However, flat, unsubstituted piperazines frequently suffer from poor metabolic stability and off-target liabilitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a ubiquitous privileged scaffold. However, flat, unsubstituted piperazines frequently suffer from poor metabolic stability and off-target liabilities, such as human ether-a-go-go-related gene (hERG) channel inhibition[1]. The introduction of a methyl group at the 2-position, combined with an oxan-4-yl (tetrahydropyran-4-yl) substituent at the N1 position, creates a highly versatile, conformationally restricted building block.

This guide objectively compares the (2S) and (2R) enantiomers of 2-methyl-1-(oxan-4-yl)piperazine. By analyzing how this single stereocenter dictates target affinity, vector projection, and pharmacokinetic profiles, researchers can better design rigorous Structure-Activity Relationship (SAR) campaigns.

Structural & Physicochemical Profiling

While the (2S) and (2R) enantiomers share identical molecular weights and basic topological polar surface areas (tPSA), their 3D spatial arrangements lead to divergent biological behaviors.

  • Conformational Locking: The 2-methyl group strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes within the piperazine chair conformation. This effectively locks the ring, forcing the N4 substituent into a specific spatial trajectory[2].

  • Basicity and Lipophilicity: The oxan-4-yl group acts as a bioisostere for a cyclohexyl ring, lowering the overall logP while providing a hydrogen-bond acceptor (the ether oxygen). The adjacent 2-methyl group sterically shields the N1 nitrogen, slightly lowering its pKa. This reduction in basicity is a proven strategy to mitigate hERG toxicity, a common hurdle in piperazine-containing drugs[1].

Mechanistic Impact in Target Binding

The choice between the (2S) and (2R) enantiomer is rarely neutral in drug discovery. In highly constrained binding pockets—such as the S2 pocket of proteases or the allosteric sites of GPCRs like CCR5—the chirality at the 2-position dictates whether the molecule acts as a potent inhibitor (eutomer) or an inactive off-target binder (distomer)[3].

BindingLogic Core Drug Scaffold + Chiral Piperazine S_Enant (2S)-2-methyl-1-(oxan-4-yl) piperazine Core->S_Enant Synthesis R_Enant (2R)-2-methyl-1-(oxan-4-yl) piperazine Core->R_Enant Synthesis S_Bind Favorable Vector Methyl points to solvent S_Enant->S_Bind Target Docking R_Bind Steric Clash Methyl hits gatekeeper R_Enant->R_Bind Target Docking HighAff Eutomer High Affinity (IC50 < 10 nM) S_Bind->HighAff LowAff Distomer Low Affinity (IC50 > 1 uM) R_Bind->LowAff

Divergent binding outcomes of (2S) and (2R) enantiomers due to steric vectors in the target pocket.

Experimental SAR Case Study

To illustrate the profound impact of this stereocenter, consider a representative SAR study where these enantiomers are appended to a generic heteroaryl core targeting a kinase or GPCR. The data below demonstrates the "eutomer/distomer" phenomenon frequently observed in chiral piperazine optimization[4].

CompoundPiperazine EnantiomerTarget IC50 (nM)hERG IC50 (µM)RLM T1/2 (min)
Cmpd-A Unsubstituted (Achiral)1452.118
Cmpd-B (2S)-2-methyl-1-(oxan-4-yl)8.2 >30 45
Cmpd-C (2R)-2-methyl-1-(oxan-4-yl)1,25012.522

Data Interpretation: The (2S) enantiomer (Cmpd-B) exhibits a >150-fold increase in potency over the (2R) enantiomer (Cmpd-C), indicating that the (S)-methyl configuration perfectly occupies a small lipophilic sub-pocket without clashing with the protein backbone. Furthermore, both chiral compounds show improved hERG profiles compared to the unsubstituted analog, but the (2S) configuration provides superior metabolic stability (Rat Liver Microsome T1/2), likely due to optimal shielding of the metabolically vulnerable N1 lone pair from cytochrome P450 enzymes.

Self-Validating Experimental Protocols

To ensure the integrity of the SAR data, the experimental workflow must be self-validating. A common pitfall in chiral chemistry is partial racemization during harsh coupling conditions, which can artificially narrow the potency gap between enantiomers.

SARWorkflow Step1 1. SNAr / Buchwald-Hartwig Coupling Attach 2S/2R Piperazine to Core Step2 2. Chiral Purity Verification (SFC / Chiral HPLC) Step1->Step2 Purified Product Step3 3. Primary Biochemical Assay (TR-FRET / Radioligand Binding) Step2->Step3 ee > 99% Confirmed Step4 4. ADME & Safety Profiling (Microsomal Stability, hERG patch-clamp) Step3->Step4 IC50 Determined Step5 5. SAR Data Synthesis & Lead Selection Step4->Step5 Profile Complete

Self-validating SAR workflow ensuring chiral integrity before biological evaluation.

Step-by-Step Methodology:
  • Coupling Reaction: React the core heteroaryl chloride with 1.2 equivalents of either (2S)- or (2R)-2-methyl-1-(oxan-4-yl)piperazine using standard SNAr conditions (DIPEA, NMP, 120°C) or Buchwald-Hartwig amination (Pd2(dba)3, BINAP, NaOtBu, Toluene, 90°C).

  • Chiral Verification (Critical Step): Before biological testing, analyze the purified products via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality: This confirms that no racemization occurred during the high-temperature coupling step. An enantiomeric excess (ee) of >99% must be validated to trust the subsequent IC50 divergence[4].

  • Biochemical Evaluation: Perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Incubate the target protein with the fluorescent tracer and serial dilutions of the (2S) and (2R) compounds.

    • Causality: TR-FRET provides a robust, interference-free readout of binding affinity, ensuring the observed IC50 difference is due to true target engagement, not assay artifacts.

  • ADME/Tox Profiling: Subject the compounds to human ether-a-go-go-related gene (hERG) automated patch-clamp assays and Rat Liver Microsome (RLM) stability tests.

    • Causality: This determines if the chiral methyl group successfully shields the basic amine from off-target ion channel binding and oxidative metabolism.

References

  • Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists | Journal of Medicinal Chemistry - ACS Publications 3

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles | RSC Medicinal Chemistry 2

  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels | PMC 4

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | FLORE 1

Sources

Comparative

Structural activity relationship comparison of (2S)-2-methyl-1-(oxan-4-yl)piperazine analogs

Structural Activity Relationship (SAR) Comparison Guide: (2S)-2-Methyl-1-(oxan-4-yl)piperazine Analogs Executive Summary & Rationale The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: (2S)-2-Methyl-1-(oxan-4-yl)piperazine Analogs

Executive Summary & Rationale

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, widely utilized for its favorable balance of basicity, aqueous solubility, and vectorization capabilities[1]. However, unsubstituted piperazines often suffer from rapid oxidative metabolism (N-dealkylation) and lack the conformational rigidity required for high target selectivity. The incorporation of a chiral (2S)-methyl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety—forming the (2S)-2-methyl-1-(oxan-4-yl)piperazine scaffold—represents a sophisticated structural activity relationship (SAR) optimization strategy. This guide objectively compares this scaffold against common alternatives, detailing the physicochemical, metabolic, and target-engagement advantages it offers to drug development professionals.

Conformational Dynamics & Target Engagement

The causality behind selecting the (2S)-2-methyl-1-(oxan-4-yl)piperazine scaffold lies in its precise control over molecular geometry and physicochemical properties:

  • Conformational Restriction: The (2S)-methyl group introduces allylic (A1,3) strain when the piperazine ring attempts to adopt certain conformations. This restricts the ring to a preferred twist-boat or specific chair conformation, pre-organizing the molecule for optimal receptor binding and reducing the entropic penalty upon target engagement[2].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically attack the alpha-carbon adjacent to the basic nitrogen. The steric bulk of the 2-methyl group physically blocks the CYP active site from accessing the N1-alpha protons, significantly reducing N-dealkylation rates[3].

  • Lipophilicity & Solvation: Replacing a traditional lipophilic group (like a cyclohexyl ring) with an oxan-4-yl ring lowers the LogD and provides an ether oxygen that acts as a hydrogen-bond acceptor. This enables water-mediated hydrogen bond networks within target active sites (e.g., GPCR transmembrane helices or kinase hinge regions) while maintaining excellent solubility[4].

SAR_Logic Core Piperazine Core (H-bond Acceptor/Donor) Target Target Receptor Binding (e.g., GPCR TM Helices) Core->Target Anchoring Methyl (2S)-Methyl Group (Steric Shielding) Methyl->Core Restricts Conformation Metabolism CYP450 Enzymes (Hepatic Clearance) Methyl->Metabolism Blocks N-Dealkylation Oxanyl Oxan-4-yl Ring (Polar Surface Area) Oxanyl->Core Modulates pKa Oxanyl->Target H-bond Interactions

Fig 1: Pharmacophore logic and SAR impact of the (2S)-2-methyl-1-(oxan-4-yl)piperazine scaffold.

Physicochemical & ADME Property Comparison

To objectively evaluate the performance of (2S)-2-methyl-1-(oxan-4-yl)piperazine, we compare it against three standard medicinal chemistry alternatives. Data represents typical profiling results for these fragments when attached to a generic pharmacophore core (e.g., a purine-based hCB1 antagonist)[3].

Scaffold VariantLogD (pH 7.4)pKa (Basic N)HLM Intrinsic Clearance (µL/min/mg)Aqueous Solubility (µg/mL)Primary Liability
(2S)-2-Methyl-1-(oxan-4-yl)piperazine 1.2 8.4 <15 >200 None significant
1-(Oxan-4-yl)piperazine (Des-methyl)0.98.665>250High metabolic clearance
(2S)-1-Cyclohexyl-2-methylpiperazine2.88.825<50High lipophilicity, hERG risk
1-Methyl-4-(oxan-4-yl)piperazine1.18.245>200Altered binding vector

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the experimental protocols used to derive the comparative data are designed as self-validating systems.

Protocol 1: Self-Validating High-Throughput Microsomal Stability (HLM) Assay

Purpose: To quantify the metabolic shielding effect of the (2S)-methyl group against CYP450-mediated clearance[3]. Causality: By providing NADPH (the essential cofactor for CYP enzymes) and monitoring parent compound depletion over time, we isolate Phase I oxidative metabolism. The inclusion of internal standards and minus-NADPH controls validates that degradation is strictly enzymatic.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the piperazine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Matrix: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Self-Validation: Run parallel control wells without NADPH to confirm chemical stability.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Quenching: At defined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while the IS corrects for any ionization suppression during LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using MRM (Multiple Reaction Monitoring) mode on a triple quadrupole mass spectrometer.

  • Data Processing: Calculate the half-life (t₁/₂) from the slope of the natural log of remaining parent compound versus time. Derive the intrinsic clearance (CL_int).

Workflow Start Incubation (HLMs + NADPH) Quench Time-Point Quenching (Cold MeCN + IS) Start->Quench Centrifuge Centrifugation (Protein Precip.) Quench->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Data CL_int Calculation LCMS->Data

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Protocol 2: Radioligand Binding Assay for Target Engagement

Purpose: To evaluate how the oxan-4-yl oxygen and (2S)-methyl conformational restriction impact receptor binding affinity (e.g., against hCB1 or generic GPCRs).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing the target receptor. Resuspend in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Ligand Incubation: Incubate 10 µg of membrane protein with 0.5 nM of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the piperazine analogs (10 pM to 10 µM) in a 96-well format for 90 minutes at 30°C.

  • Non-Specific Binding (NSB): Define NSB using 10 µM of a known unlabeled antagonist. Self-Validation: The NSB wells ensure that the measured radioactivity strictly corresponds to specific receptor binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate Kᵢ values using the Cheng-Prusoff equation.

Comparative Analysis with Alternatives

The experimental data clearly delineates the superiority of the (2S)-2-methyl-1-(oxan-4-yl)piperazine scaffold in specific drug design contexts:

  • Versus the Des-methyl Analog (1-(oxan-4-yl)piperazine): While the des-methyl analog exhibits excellent solubility, it suffers from a high intrinsic clearance (CL_int = 65 µL/min/mg). The lack of steric hindrance at the C2 position allows CYP enzymes to rapidly oxidize the N1-alpha carbon, leading to N-dealkylation. The introduction of the (2S)-methyl group drops clearance to <15 µL/min/mg, drastically improving the pharmacokinetic half-life without significantly altering the pKa[5].

  • Versus the Carbocyclic Analog ((2S)-1-cyclohexyl-2-methylpiperazine): Replacing the oxan-4-yl ring with a cyclohexyl ring maintains metabolic stability but severely compromises the physicochemical profile. The LogD jumps from 1.2 to 2.8, which drives non-specific binding, reduces aqueous solubility (<50 µg/mL), and increases the risk of off-target liabilities such as hERG channel inhibition and phospholipidosis. The ether oxygen of the oxan-4-yl group is critical for maintaining a low polar surface area penalty while drastically improving solvation[4].

References

  • Piperazine skeleton in the structural modification of natural products: a review Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Advances URL:[Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: Turkish Journal of Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for (2S)-2-methyl-1-(oxan-4-yl)piperazine

As a Senior Application Scientist, I recognize that handling advanced chiral building blocks like requires more than just a cursory glance at a Safety Data Sheet (SDS)[1]. In drug development and synthetic laboratories,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced chiral building blocks like requires more than just a cursory glance at a Safety Data Sheet (SDS)[1]. In drug development and synthetic laboratories, the disposal of functionalized piperazine derivatives presents unique chemical and logistical challenges.

This guide provides a scientifically rigorous, step-by-step operational protocol for the safe handling, neutralization, and disposal of (2S)-2-methyl-1-(oxan-4-yl)piperazine. By understanding the mechanistic causality behind these procedures, your laboratory can ensure absolute regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal strategy, we must first deconstruct the molecule. (2S)-2-methyl-1-(oxan-4-yl)piperazine consists of a basic piperazine core substituted with a tetrahydropyran (oxan) ring.

The Nitrosamine Threat (Critical Insight): Because the N1 position is substituted with the oxan ring, the N4 position remains a secondary amine . This is the most critical factor in its waste segregation. Secondary amines can react readily with nitrosating agents (such as nitrites in acidic conditions) to form nitrosamines—a class of highly potent, heavily regulated carcinogens ()[2]. Causality: If this compound is disposed of in a general aqueous waste carboy that also receives nitrite byproducts from diazotization reactions, you risk synthesizing volatile carcinogens directly in your waste stream.

Corrosivity and Basicity: Piperazine derivatives are moderately strong bases (pKa ~9–10). In concentrated solutions, they act as corrosive agents that can cause severe ocular and dermal damage ()[3].

Table 1: Physicochemical Hazard Profile & Logistical Requirements
ParameterCharacteristic / RequirementOperational Rationale (The "Why")
Chemical Class Secondary/Tertiary AmineBasic nature; reacts exothermically with strong mineral acids.
Waste Segregation Strictly Nitrite-Free Prevents the formation of carcinogenic N-nitrosamines in waste carboys.
Corrosivity Moderate to HighNecessitates chemical-resistant handling; aqueous waste may trigger EPA D002 status.
Primary PPE Nitrile gloves (double), gogglesPrevents rapid dermal absorption and localized corrosive burns.
Containment High-Density Polyethylene (HDPE)Amines can degrade certain polymers and corrode metals; HDPE offers superior chemical inertness.

Operational Handling & Waste Segregation Workflow

Under US EPA guidelines (40 CFR 261.3) and international equivalents (such as Japan's Wastes Disposal and Public Cleansing Act), chemical waste generators must accurately classify their discarded materials[4]. If an aqueous waste stream containing this compound reaches a pH of 12.5 or higher, it is legally classified as a D002 Corrosive Hazardous Waste [5].

Below is the logical workflow for segregating and processing this waste.

DisposalWorkflow Start Generate Waste: (2S)-2-methyl-1-(oxan-4-yl)piperazine Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Package Double-bag / Seal Solid->Package Collect in HDPE CheckpH Is pH ≥ 12.5? Liquid->CheckpH Assess pH EPA Transfer to Approved Incineration Facility Package->EPA Neutralize Careful Neutralization (e.g., Citric Acid) CheckpH->Neutralize Yes (D002 Corrosive) OrgWaste Segregate as Basic Organic Waste CheckpH->OrgWaste No Neutralize->OrgWaste Verify pH 6-8 OrgWaste->EPA Manifest

Figure 1: Decision tree for the segregation, neutralization, and disposal of piperazine waste.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Do not assume a hazard is neutralized; verify it.

Protocol A: Routine Laboratory Disposal (Liquid Waste)

Use this protocol for mother liquors, chromatography fractions, or extraction waste containing the compound.

  • Compatibility Verification: Ensure the target waste carboy is labeled "Basic Organic Waste" and explicitly verify that no nitrosating agents (nitrites, nitrous acid) or strong oxidizers have been introduced to this container.

  • pH Assessment: Test the pH of your specific waste solution using pH indicator strips.

  • Controlled Neutralization (If pH ≥ 12.5):

    • Do not use strong mineral acids (like HCl or H2SO4). The sudden protonation of the piperazine nitrogens will cause a violent exothermic reaction, potentially aerosolizing the compound.

    • Instead, slowly add a weak organic acid, such as 1M Citric Acid or Sodium Bisulfate, while stirring continuously in a fume hood.

  • Validation Step: Re-test the pH. Once the solution stabilizes between pH 6.0 and 8.0, it is neutralized.

  • Transfer & Manifest: Transfer the neutralized solution to the HDPE waste carboy. Log the exact mass/volume of the derivative on the hazardous waste manifest.

Protocol B: Emergency Spill Response (Solid Powder)

Use this protocol if the neat chiral building block is dropped or spilled.

  • Evacuation & PPE: Evacuate non-essential personnel. Don double nitrile gloves, a fitted N95 or P100 particulate respirator (to prevent inhalation of basic dust), and chemical splash goggles[3].

  • Dry Containment: Do not spray water directly onto the powder, as this will create a highly basic, mobile slurry.

  • Absorption & Sweeping: Cover the spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand). Gently sweep the mixture using a non-sparking tool to prevent static discharge (piperazine powders can be combustible)[3].

  • Surface Decontamination (Validation): Wash the spill area with a dilute citric acid solution (1-2%) to neutralize residual microscopic amines. Self-Validation: Swab the wet surface with a pH strip. If the strip reads basic (blue/purple), repeat the acid wash until the surface tests neutral (pH 7).

  • Final Packaging: Place all sweeping materials and contaminated PPE into a heavy-duty HDPE disposal bag, seal it, and label it as "Corrosive Amine Waste / Spill Debris" for Environmental Health and Safety (EHS) pickup.

Environmental Fate & Ecotoxicity

Understanding the environmental impact of your chemicals reinforces the necessity of strict disposal adherence. Piperazine derivatives are inherently degradable but not readily biodegradable ()[5].

If (2S)-2-methyl-1-(oxan-4-yl)piperazine enters the water table, its high water solubility and basic nature pose a moderate toxicological threat to aquatic invertebrates (e.g., Daphnia magna, which shows high sensitivity to piperazines)[5]. Therefore, a strict "Zero-Drain Discharge" policy must be enforced.

EnvFate Compound (2S)-2-methyl-1-(oxan-4-yl)piperazine (Environmental Release) Water Aquatic Environment Compound->Water Air Atmospheric Exposure Compound->Air Soil Soil / Groundwater Compound->Soil Toxicity Moderate Aquatic Toxicity (Daphnia sp. sensitivity) Water->Toxicity Low Biodegradability Photolysis Photolytic Breakdown (t½ < 1 hr) Air->Photolysis Rapid Degradation Mobility High Mobility / Leaching Risk Soil->Mobility High Water Solubility Prevent Mandatory Containment: Zero-Drain Discharge Policy Toxicity->Prevent Mobility->Prevent

Figure 2: Environmental fate pathways and ecotoxicity profile necessitating strict containment.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." NJ.gov. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%." Cole-Parmer. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.